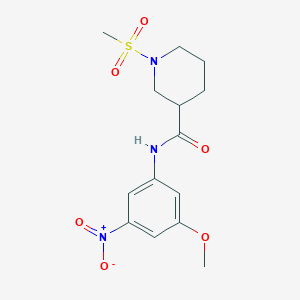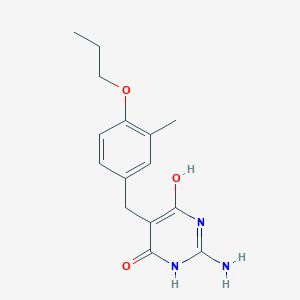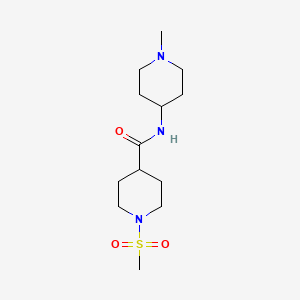
N-2-adamantyl-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, also known as AICA riboside or Acadesine, is a purine nucleoside analog that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
1. Detection of Synthetic Cannabinoids
A study by Ford and Berg (2016) discusses a marker, 1-adamantylamine, for screening the use of third-generation adamantyl-type synthetic cannabinoids (NOIDS) like AKB-48 and its analogs. This marker, related to the adamantane family which includes N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, helps identify the consumption of these substances through urine samples, indicating its application in toxicology and drug screening (Ford & Berg, 2016).
2. Antiviral Applications
Research on oseltamivir-resistant pandemic A/H1N1 influenza virus in patients with underlying conditions suggests the need for alternative antiviral strategies. Adamantanes, which include compounds like this compound, have been considered for their potential use against influenza viruses resistant to other antiviral drugs (Esposito et al., 2010).
3. Neuroprotective Effects
Kornhuber et al. (1995) explored the therapeutic brain concentration of amantadine, another adamantane derivative, highlighting its role as an NMDA receptor antagonist in treating Parkinson's disease and drug-induced extrapyramidal symptoms. This research underlines the broader neuroprotective potential of adamantane derivatives, including this compound (Kornhuber et al., 1995).
4. Protective Effects in Neurological Diseases
A study by Rejdak and Grieb (2020) investigates adamantanes' protective effects against COVID-19, especially in patients with neurological diseases like multiple sclerosis and Parkinson's disease. This suggests a potential application of this compound in offering protective effects in similar contexts (Rejdak & Grieb, 2020).
5. Chemotherapy Enhancement
The metabolism and excretion study of SB-649868, a novel orexin receptor antagonist, by Renzulli et al. (2011), indirectly highlights the relevance of adamantane derivatives in pharmacokinetics and pharmacodynamics research. While not directly about this compound, this study illustrates the complex metabolic pathways of adamantane-related compounds, which could inform their application in enhancing chemotherapy regimens (Renzulli et al., 2011).
properties
IUPAC Name |
N-(2-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-8-2-13(17-19-8)15(18)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h2,9-12,14H,3-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCQOFHXKUVHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)





![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)